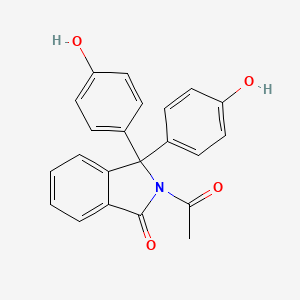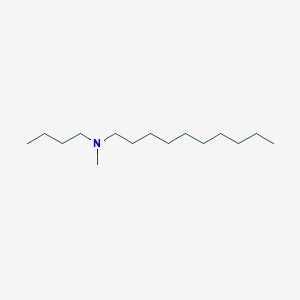
N-Butyl-N-methyldecan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-N-methyldecan-1-amine is an organic compound classified as an amine Amines are characterized by the presence of a nitrogen atom bonded to carbon atoms This particular compound has a butyl group and a methyl group attached to the nitrogen atom, making it a secondary amine
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Butyl-N-methyldecan-1-amine can be synthesized through several methods. One common approach involves the reaction of decan-1-amine with butyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group attacks the alkyl halide, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-methyldecan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Alkyl halides and acyl chlorides are common reagents for substitution reactions.
Major Products Formed
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
N-Butyl-N-methyldecan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of other compounds.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.
Industry: It is used in the manufacture of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-Butyl-N-methyldecan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the amine group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-N-methyldecan-1-amine: This compound has a benzyl group instead of a butyl group, which can alter its chemical properties and reactivity.
N-Methyl-N-propyldecan-1-amine: The presence of a propyl group instead of a butyl group can affect its physical and chemical characteristics.
Uniqueness
N-Butyl-N-methyldecan-1-amine is unique due to its specific alkyl groups attached to the nitrogen atom, which confer distinct chemical properties and reactivity. Its structure allows for specific interactions in chemical and biological systems, making it valuable for various applications.
Properties
CAS No. |
41485-03-4 |
|---|---|
Molecular Formula |
C15H33N |
Molecular Weight |
227.43 g/mol |
IUPAC Name |
N-butyl-N-methyldecan-1-amine |
InChI |
InChI=1S/C15H33N/c1-4-6-8-9-10-11-12-13-15-16(3)14-7-5-2/h4-15H2,1-3H3 |
InChI Key |
YHGZDHBKCXGEIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN(C)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


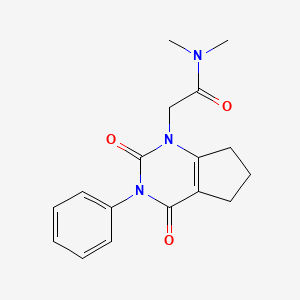

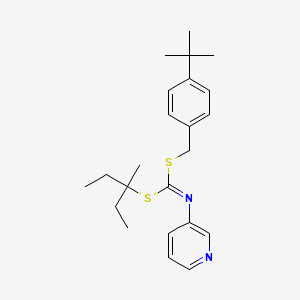

![Ethyl 3-[(2-cyanopropyl)(ethyl)phosphoryl]propanoate](/img/structure/B14655640.png)
![5-Methyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14655642.png)

![Cyclopenta[b]thiopyran, 4,5,6,7-tetrahydro-2-phenyl-4-(phenylmethyl)-](/img/structure/B14655664.png)
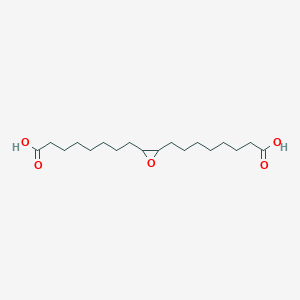
![2-[(2-Pentadecylphenoxy)methyl]oxirane](/img/structure/B14655676.png)

